molecular formula C17H17ClO B1293206 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-93-6

4'-Chloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1293206
M. Wt: 272.8 g/mol
InChI Key: JBXIKCUJKNJQJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves Friedel-Crafts reactions, as seen in the synthesis of a nonylphenol isomer , or multi-stage syntheses involving chloral as a starting material . For example, the synthesis of 4-chloro-2-nitrophenol from 2,5-dichloronitrobenzene involves hydrolyzation followed by catalytic reduction . These methods could potentially be adapted for the synthesis of "4'-Chloro-3-(2,4-dimethylphenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the structure of synthesized compounds, as demonstrated by the characterization of various chlorophenyl compounds . The molecular structure of "4'-Chloro-3-(2,4-dimethylphenyl)propiophenone" could similarly be elucidated using such techniques to confirm the regiochemistry and conformation of the molecule.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be complex, as seen in the chlorination reactions of substituted dimethylphenols . These reactions can lead to a variety of products, including chloromethylene compounds and chlorocyclohexa-2,5-dienones. The presence of a chloro substituent and a propiophenone group in "4'-Chloro-3-(2,4-dimethylphenyl)propiophenone" suggests that it may undergo similar reactions, potentially leading to modifications of the methyl groups or the formation of cyclohexenone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, vapor pressure, and thermal stability, are important for understanding their behavior in different environments . For instance, the log K(ow) value is crucial for predicting the compound's behavior in aquatic ecosystems . The thermal properties of polyurethanes derived from bischloroformates containing silicon or germanium were compared with those obtained from bisphenol-A chloroformate . These studies provide a basis for predicting the properties of "4'-Chloro-3-(2,4-dimethylphenyl)propiophenone," which may exhibit similar environmental and thermal behaviors.

Scientific Research Applications

Chlorination Reactions

Chlorination reactions of compounds similar to 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone, such as 2-chloro-3,4,6-trimethylphenol and 2-chloro-4,6-dimethylphenol, have been studied. These reactions yield chlorocyclohexa-dienones, with the reaction outcomes varying depending on the solution used, such as acetic acid, acetic anhydride, or carbon tetrachloride containing pyridine. X-Ray crystal structure analyses have been conducted for these compounds (Gordon et al., 1994).

Biodegradability and Toxicity

Studies have explored the anaerobic biodegradability and toxicity of phenols, including 2,4-dimethylphenol, to methanogenesis. The research evaluated the conversion of substrate carbon to CO2 and CH4 under different concentrations, providing insights into the environmental impact and degradation behavior of these compounds (O'Connor & Young, 1989).

Analytical Detection Methods

The determination of phenolic compounds in water and industrial effluents has been a significant area of study. Techniques such as liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) have been developed for the analytical detection of these compounds, including 2,4-dimethylphenol (Castillo, Puig, & Barceló, 1997).

Sonochemical Degradation

The sonochemical degradation of various aromatic organic pollutants, including 4-chloro-3,5-dimethylphenol, has been researched. This study focuses on mineralization rates and the formation of organic byproducts, providing valuable insights into alternative remediation methods for such pollutants (Goskonda, Catallo, & Junk, 2002).

UV and UV/Persulfate Processes

Research on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate (UV/PS) processes highlights the kinetics, mechanisms, and toxicity evolution in water. This study provides a comprehensive understanding of the degradation pathways and potential environmental impact of these processes (Li et al., 2020).

Synthesis Applications

The synthesis of functionalized compounds, such as 2-oxo-2H-chromenes, from phenol derivatives, including 4-chloro-3,5-dimethylphenol, has been explored. These studies contribute to the development of new synthetic pathways and materials (Yavari, Amiri, & Haghdadi, 2004).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIKCUJKNJQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644681
Record name 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898793-93-6
Record name 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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